An In-depth Technical Guide to 3-Formyl-2-(1,3-dioxolan-2-yl)furan: Synthesis, Safety, and Handling
An In-depth Technical Guide to 3-Formyl-2-(1,3-dioxolan-2-yl)furan: Synthesis, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Formyl-2-(1,3-dioxolan-2-yl)furan, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct CAS registration and safety data for this specific isomer, this document synthesizes information from its immediate precursor, 3-Furaldehyde, and related structural analogs. The focus is on providing a robust framework for its safe synthesis, handling, and potential applications, grounded in established chemical principles.
Introduction and Chemical Identity
3-Formyl-2-(1,3-dioxolan-2-yl)furan is a derivative of furan, a five-membered aromatic heterocycle containing an oxygen atom. The structure features a formyl (-CHO) group at the 3-position and a dioxolane group, which serves as a protecting group for a second formyl moiety, at the 2-position. This arrangement of functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals.
While a specific CAS number for 3-Formyl-2-(1,3-dioxolan-2-yl)furan is not readily found in major chemical databases, its synthesis would logically start from 3-Furaldehyde (also known as 3-Furancarboxaldehyde).
Table 1: Chemical Identity of the Precursor, 3-Furaldehyde
| Identifier | Value |
| Chemical Name | 3-Furaldehyde; Furan-3-carbaldehyde |
| CAS Number | 498-60-2[1] |
| Molecular Formula | C₅H₄O₂[2] |
| Molecular Weight | 96.08 g/mol [2] |
| Synonyms | 3-Furancarboxaldehyde, 3-Formylfuran[1][2] |
The dioxolane moiety is typically introduced to protect a more reactive aldehyde group while chemical transformations are carried out elsewhere on the molecule.
Synthesis of 3-Formyl-2-(1,3-dioxolan-2-yl)furan
The synthesis of the target compound would logically proceed via the protection of one of the aldehyde groups of a suitable diformylfuran precursor, or by formylation of a furan already bearing a dioxolane group. A common and effective method for the protection of an aldehyde is its reaction with ethylene glycol in the presence of an acid catalyst to form a 1,3-dioxolane ring.[3]
Proposed Synthetic Pathway
A plausible synthetic route starts with the selective protection of the more reactive 2-formyl group of 2,3-diformylfuran.
Caption: Proposed synthesis of 3-Formyl-2-(1,3-dioxolan-2-yl)furan.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for acetal formation.
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Reaction Setup: To a solution of 2,3-diformylfuran (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
As there is no specific Safety Data Sheet (SDS) for 3-Formyl-2-(1,3-dioxolan-2-yl)furan, the safety precautions should be based on the hazards associated with its precursor, 3-Furaldehyde , and the general reactivity of furan derivatives.
Hazard Identification (based on 3-Furaldehyde)
3-Furaldehyde is a hazardous substance.[1][2]
Table 2: Hazard Information for 3-Furaldehyde
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapor (H226)[2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Acute Toxicity (Oral) | Toxic if swallowed (H301)[2] | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4] |
| Skin Corrosion/Irritation | Causes skin irritation (H315)[2] | Wash skin thoroughly after handling. Wear protective gloves.[5] |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[5] |
| Respiratory Sensitization | May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound and its precursors.
Caption: Recommended Personal Protective Equipment workflow.
First-Aid Measures
In case of exposure, follow these guidelines and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Immediate medical attention is required.
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] It should be stored away from heat, sparks, and flame, and protected from direct sunlight.[1] Storing under an inert atmosphere is recommended.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Potential Applications in Research and Development
Substituted furans are pivotal in medicinal chemistry and materials science.[6] The unique arrangement of functional groups in 3-Formyl-2-(1,3-dioxolan-2-yl)furan allows for selective chemical modifications. The free formyl group can undergo various reactions such as aldol condensations, Wittig reactions, and reductive aminations. The protected formyl group (the dioxolane) is stable under many reaction conditions but can be readily deprotected using acidic hydrolysis to regenerate the aldehyde.[7]
This differential reactivity makes it a versatile intermediate for the synthesis of:
-
Novel Heterocyclic Scaffolds: As a building block for constructing more complex fused ring systems.
-
Pharmaceutical Intermediates: For the synthesis of active pharmaceutical ingredients (APIs). 2-Acetylfuran, a related compound, is an intermediate in the synthesis of the antibiotic cefuroxime.[8]
-
Fine Chemicals and Materials: For the development of new materials with specific electronic or optical properties.
Conclusion
3-Formyl-2-(1,3-dioxolan-2-yl)furan represents a valuable, albeit not widely commercialized, chemical intermediate. While direct safety and CAS data are scarce, a robust understanding of its synthesis and handling can be derived from its precursor, 3-Furaldehyde, and general principles of organic chemistry. By adhering to the stringent safety protocols outlined in this guide, researchers can safely synthesize and utilize this compound in their research and development endeavors, unlocking its potential in the creation of novel molecules and materials.
References
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ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]
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MDPI. (2025, December 2). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
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PubChem. (n.d.). 3-Furaldehyde. [Link]
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Wikipedia. (n.d.). 2-Acetylfuran. [Link]
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PubChem. (n.d.). 2-Furyl-1,3-dioxolane. [Link]
- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
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Organic Chemistry Portal. (n.d.). Regiospecific Preparation of Substituted Furans. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Furans. [Link]
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Pure Synth. (n.d.). 2-(13-Dioxolan-2-Yl)Furan 98.0%(GC). [Link]
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MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
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Patsnap. (2021, June 18). New process for preparing 2-acetylfuran from furan. [Link]
- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.
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